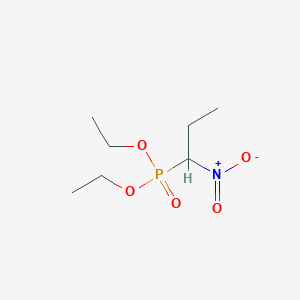
Diethyl(1-nitropropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(1-nitropropyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and two alkoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(1-nitropropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 1-bromo-1-nitropropane under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl(1-nitropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso compounds, while reduction may produce amines. Substitution reactions can lead to a variety of phosphonate derivatives .
Scientific Research Applications
Diethyl(1-nitropropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: It can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of diethyl(1-nitropropyl)phosphonate involves its interaction with molecular targets through its phosphonate and nitro groups. These functional groups can participate in various chemical reactions, such as binding to enzyme active sites or interacting with other biomolecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or as a synthetic intermediate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl(1-nitropropyl)phosphonate include other phosphonates like diethyl(1-nitroethyl)phosphonate and diethyl(1-nitrobutyl)phosphonate. These compounds share similar structural features but differ in the length and branching of the alkyl chain .
Uniqueness
Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial applications .
Properties
CAS No. |
6329-58-4 |
|---|---|
Molecular Formula |
C7H16NO5P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-nitropropane |
InChI |
InChI=1S/C7H16NO5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
UCVFMTDYGKKVPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC([N+](=O)[O-])P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















